molecular formula C20H14N2O2S B14230864 9-[(4-Nitrophenyl)methylsulfanyl]acridine CAS No. 827303-14-0

9-[(4-Nitrophenyl)methylsulfanyl]acridine

Cat. No.: B14230864
CAS No.: 827303-14-0
M. Wt: 346.4 g/mol
InChI Key: XRDHPTAGFMXWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(4-Nitrophenyl)methylsulfanyl]acridine is a synthetic acridine derivative designed for research applications. Acridines are a class of heterocyclic compounds of significant pharmaceutical interest, primarily known for their ability to intercalate into DNA. This planar structure allows them to insert between DNA base pairs, which can disrupt replication and transcription processes, making them valuable tools for studying cell cycle arrest and apoptosis in cancer research . Beyond oncology, acridine scaffolds are investigated for their antimicrobial potential. Some derivatives have shown promising activity against fungal pathogens like Candida albicans by inhibiting biofilm formation, a key factor in drug resistance . The specific structure of this compound, featuring an electron-withdrawing nitrophenyl group, may influence its electronic properties and binding affinity to biological targets. This combination of a DNA-intercalating acridine core and a modifying sulfanyl-nitrophenyl moiety provides a versatile building block for developing novel therapeutic agents and probing biological mechanisms . Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827303-14-0

Molecular Formula

C20H14N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

9-[(4-nitrophenyl)methylsulfanyl]acridine

InChI

InChI=1S/C20H14N2O2S/c23-22(24)15-11-9-14(10-12-15)13-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-12H,13H2

InChI Key

XRDHPTAGFMXWFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9 4 Nitrophenyl Methylsulfanyl Acridine

Established Strategies for Acridine (B1665455) Core Synthesis

The synthesis of the tricyclic acridine core is a well-established field in heterocyclic chemistry, with several named reactions providing reliable pathways to the scaffold. These methods typically involve the condensation and subsequent cyclization of substituted aromatic precursors.

Bernthsen Acridine Synthesis and Derivatives

The Bernthsen acridine synthesis is a classical method that involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures, typically in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgptfarm.pl First reported in 1884, this reaction directly yields 9-substituted acridines. slideshare.net The high temperatures required, often between 200-270 °C, and the long reaction times can limit its applicability for sensitive substrates. wikipedia.org The use of polyphosphoric acid can allow for lower reaction temperatures, though sometimes with reduced yields. wikipedia.org

The general mechanism involves the initial formation of an acyl chloride intermediate from the carboxylic acid and zinc chloride. youtube.com The diarylamine then attacks the activated carbonyl group, followed by cyclization and dehydration to form the 9-substituted acridine. youtube.com

Table 1: Examples of Bernthsen Acridine Synthesis

Diaryl Amine Carboxylic Acid Catalyst Product Reference
Diphenylamine Benzoic Acid Zinc Chloride 9-Phenylacridine slideshare.net
Diphenylamine Acetic Acid Zinc Chloride 9-Methylacridine ptfarm.pl

Friedländer Synthesis Approaches for Acridine Ring Formation

The Friedländer synthesis provides another versatile route to quinolines and, by extension, acridine derivatives. researchgate.net This method consists of the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, such as a ketone or cyclanone. researchgate.netnih.gov The reaction is typically catalyzed by acids or bases.

For the formation of acridines, a common approach involves the reaction of a 2-aminobenzophenone with a cyclic ketone. nih.gov This one-pot reaction, which can be facilitated by microwave irradiation and catalysis by trifluoroacetic acid (TFA), leads to the formation of polycyclic acridine derivatives in good yields. nih.gov This approach has been successfully employed in the synthesis of acridine derivatives evaluated for potential antitubercular activity. nih.gov

Table 2: Friedländer Synthesis for Acridine Derivatives

2-Aminoaryl Ketone Active Methylene (B1212753) Compound Catalyst Product Type Reference
2-Amino-5-chlorobenzophenone Cyclohexanone TFA 2-Chloro-9-phenyl-1,2,3,4-tetrahydroacridine nih.gov
2-Amino-5-nitrobenzophenone Cyclopentanone TFA 2-Nitro-9-phenyl-1,2,3,4-tetrahydroacridine derivative nih.gov

Modern Catalytic Approaches for Acridine Scaffolds

Recent advancements in organic synthesis have introduced more efficient and environmentally benign methods for constructing acridine scaffolds. These modern approaches often utilize transition metal catalysts and innovative reaction conditions to overcome the limitations of classical methods.

One such approach involves a one-pot, multi-component synthesis of acridine derivatives using a cobalt-on-carbon (Co/C) catalyst derived from rice husks. rsc.org This green chemistry method employs water as a solvent and is assisted by microwave irradiation, significantly reducing reaction times and improving yields. rsc.org The catalyst is reusable, adding to the sustainability of the process. rsc.org

Another innovative strategy leverages a synergistic combination of photo-excitation of o-alkyl nitroarenes and a copper-mediated cascade annulation. chemistryviews.org This modular method allows for the synthesis of a wide range of structurally diverse acridines, including unsymmetrical and multi-substituted derivatives, from readily available precursors under relatively mild conditions. The process involves photo-induced intramolecular rearrangement to form key amine intermediates, followed by a copper-catalyzed cascade of Chan-Lam amination, Friedel-Crafts acylation, and aromatization to complete the acridine ring formation. chemistryviews.org

Targeted Functionalization at the C-9 Position of Acridine

The C-9 position of the acridine ring is particularly important from a synthetic standpoint. Due to the electron-withdrawing effect of the ring nitrogen atom, the C-9 carbon is electron-deficient, making it highly susceptible to nucleophilic attack. pharmaguideline.comthieme-connect.com This inherent reactivity is the cornerstone for introducing a wide variety of substituents, including the (4-Nitrophenyl)methylsulfanyl group.

Nucleophilic Substitution Reactions for C-9 Acridine Derivatization

The most common strategy for functionalizing the C-9 position begins with the synthesis of a 9-haloacridine, typically 9-chloroacridine. This key intermediate is readily prepared by treating N-phenylanthranilic acid with a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). pharmaguideline.comarabjchem.org The chlorine atom at the C-9 position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

A wide array of nucleophiles can be used to displace the chloride, leading to a diverse library of 9-substituted acridines. For instance, reacting 9-chloroacridine with various anilines or phenols yields 9-anilinoacridine (B1211779) and 9-phenoxyacridine derivatives, respectively. nih.gov Similarly, reactions with primary amines, hydrazides, and other nucleophiles have been extensively reported, often under thermal, microwave, or sonication conditions. researchgate.net The use of 9-methoxyacridine as a precursor has also been shown to be effective, allowing for displacement of the methoxy (B1213986) group under milder, room-temperature conditions compared to the high temperatures often required for 9-chloroacridine. mdpi.com

Synthetic Routes for Incorporating the Methylsulfanyl Linker

The synthesis of the target compound, 9-[(4-Nitrophenyl)methylsulfanyl]acridine, is achieved by applying the principles of nucleophilic substitution at the C-9 position. The key transformation is the formation of a carbon-sulfur bond at this position. A logical and efficient synthetic route involves the reaction of a 9-haloacridine precursor with the appropriate thiol-containing nucleophile.

The proposed synthesis can be outlined in the following steps:

Preparation of 9-Chloroacridine: As previously described, N-phenylanthranilic acid is cyclized and chlorinated using phosphorus oxychloride to yield 9-chloroacridine. pharmaguideline.comarabjchem.org

Preparation of the Nucleophile: The required nucleophile is (4-nitrophenyl)methanethiol. This can be synthesized from 4-nitrobenzyl halide (e.g., bromide or chloride) through reaction with a sulfur nucleophile such as sodium thiomethoxide or, more commonly, thiourea followed by basic hydrolysis.

Nucleophilic Substitution: 9-Chloroacridine is reacted with (4-nitrophenyl)methanethiol in the presence of a suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine) in an aprotic polar solvent like DMF or THF. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the C-9 position of the acridine ring, displacing the chloride ion to form the final product, this compound.

An alternative, though less direct, route could involve the synthesis of 9-thioacridone, which can be subsequently alkylated. For example, 9-thioacridone has been reacted with methyl trifluoromethanesulfonate to yield 9-(methylthio)acridinium trifluoromethanesulfonate. nih.gov A similar alkylation of 9-thioacridone with 4-nitrobenzyl halide could potentially yield the desired product. However, the direct substitution on 9-chloroacridine is generally a more straightforward and widely used method for S-alkylation at the C-9 position.

Table 3: Proposed Synthetic Route for this compound

Step Reactant 1 Reactant 2 Reagents/Conditions Intermediate/Product
1 N-Phenylanthranilic acid - POCl₃, Heat 9-Chloroacridine

Introduction of the 4-Nitrophenyl Moiety to the Methylsulfanyl Linker

The synthesis of this compound is strategically accomplished through a nucleophilic substitution reaction, a cornerstone of acridine chemistry. The carbon at the 9-position of the acridine ring is highly electrophilic, making it a prime target for attack by nucleophiles. pharmaguideline.com This reactivity is harnessed to introduce the (4-nitrophenyl)methylsulfanyl group.

The common strategy involves the use of a precursor such as 9-chloroacridine. This intermediate is typically synthesized by treating N-phenylanthranilic acid with a chlorinating agent like phosphorus oxychloride (POCl₃). pharmaguideline.comarabjchem.org Once 9-chloroacridine is obtained, the subsequent step is the introduction of the sulfur-containing side chain.

This is achieved by reacting 9-chloroacridine with (4-nitrophenyl)methanethiol in the presence of a suitable base. The base, such as sodium ethoxide or potassium carbonate, deprotonates the thiol to form a more potent thiolate nucleophile. This thiolate then attacks the C-9 position of the acridine ring, displacing the chloride ion to form the desired thioether linkage.

An alternative, though related, approach would involve starting with 9-acridinethiol. This compound can be reacted with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) in the presence of a base. In this scenario, the acridinethiolate anion acts as the nucleophile, attacking the benzylic carbon and displacing the halide.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key variables that are manipulated to maximize the yield and minimize side reactions include the choice of solvent, the nature of the base, reaction temperature, and duration. rsc.org

Solvent: The choice of solvent is critical as it must solubilize the reactants and facilitate the nucleophilic substitution. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can effectively solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity. arabjchem.org Alcohols like ethanol or methanol can also be used, particularly when an alkoxide is used as the base. nih.govmdpi.com

Base: A variety of bases can be utilized to generate the thiolate nucleophile. Stronger bases like sodium hydride (NaH) or alkoxides (e.g., sodium ethoxide) ensure complete deprotonation of the thiol, which can drive the reaction to completion. Milder bases such as potassium carbonate (K₂CO₃) can also be effective and may be preferred to avoid potential side reactions.

Temperature and Duration: The reaction is typically heated to increase the rate of substitution. Temperatures can range from room temperature to the reflux temperature of the chosen solvent. nih.govnih.gov The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. arabjchem.orgnih.gov

The table below summarizes the typical parameters investigated during the optimization of the synthesis for 9-substituted acridines.

ParameterVariationRationalePotential Outcome on Yield
Solvent DMF, Acetonitrile, Ethanol, THFSolubilizes reactants and influences nucleophile reactivity.High yields in polar aprotic solvents that enhance nucleophilicity.
Base K₂CO₃, NaH, Sodium EthoxideDeprotonates the thiol to form the active thiolate nucleophile.Stronger bases can lead to faster reactions and higher yields, but may increase side products.
Temperature Room Temperature to RefluxAffects the rate of the nucleophilic substitution reaction.Higher temperatures generally increase reaction rate, but can also promote decomposition or side reactions.
Reaction Time 2 - 24 hoursEnsures the reaction proceeds to completion.Optimized time maximizes product formation while minimizing degradation.

Advanced Purification and Isolation Techniques for Substituted Acridines

Following the synthesis, a crucial step is the isolation and purification of the target compound, this compound, from the reaction mixture, which may contain unreacted starting materials, by-products, and residual reagents. The solid nature of most acridine derivatives allows for a combination of purification techniques. bch.ro

Initial Work-up: The reaction mixture is often diluted with water to precipitate the crude product, which can then be collected by filtration. This initial step helps to remove water-soluble impurities. nih.gov

Crystallization/Recrystallization: This is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Solvents like ethanol, methanol, or ethyl acetate are commonly used for acridine derivatives. mdpi.com

Column Chromatography: For more challenging purifications where crystallization is insufficient, column chromatography is the method of choice. nih.gov A silica gel stationary phase is typically used. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. A common mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate. nih.govbme.hu The polarity of the eluent is gradually increased to separate the components based on their differential adsorption to the silica gel. Fractions are collected and analyzed by TLC to identify those containing the pure product.

The selection of a specific purification technique or a combination thereof is determined by the nature of the impurities present and the desired level of purity for the final product.

TechniquePrincipleTypical Solvents/MaterialsApplication for Substituted Acridines
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Methanol, Ethyl Acetate, AcetonePrimary method for purifying the crude solid product. Removes both more and less soluble impurities.
Column Chromatography Differential adsorption of components of a mixture onto a solid stationary phase.Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/MethanolUsed for separating the target compound from by-products with similar solubility, or for achieving very high purity.
Thin Layer Chromatography (TLC) Differential partitioning of components between a stationary phase (plate) and a mobile phase.Silica gel plates, various solvent systemsUsed to monitor reaction progress and to identify appropriate solvent systems for column chromatography.

Advanced Spectroscopic and Analytical Characterization of 9 4 Nitrophenyl Methylsulfanyl Acridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 9-[(4-Nitrophenyl)methylsulfanyl]acridine provides distinct signals corresponding to the various protons in the molecule. The aromatic protons of the acridine (B1665455) moiety typically appear as a complex multiplet in the downfield region, generally between δ 7.5 and 8.5 ppm. vulcanchem.com The protons of the 4-nitrophenyl group also resonate in the aromatic region, with signals typically observed between δ 8.0 and 8.5 ppm. vulcanchem.com A characteristic singlet for the methylene (B1212753) protons of the methylsulfanyl group is expected in the more upfield region, typically between δ 2.5 and 3.0 ppm. vulcanchem.com

Interactive ¹H NMR Data Table for this compound

Proton Type Typical Chemical Shift (δ, ppm)
Acridine Aromatic Protons7.5–8.5
4-Nitrophenyl Aromatic Protons8.0–8.5
Methylsulfanyl (CH₂) Protons2.5–3.0

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbons of the acridine ring system typically show a series of resonances in the aromatic region, generally between δ 120 and 140 ppm. vulcanchem.com The carbon atoms of the 4-nitrophenyl group also appear in this region, with the carbon bearing the nitro group resonating at a more downfield position, typically between δ 145 and 150 ppm. vulcanchem.com The methylene carbon of the methylsulfanyl linker is expected to appear in the upfield region of the spectrum, generally between δ 35 and 40 ppm. vulcanchem.com

Interactive ¹³C NMR Data Table for this compound

Carbon Type Typical Chemical Shift (δ, ppm)
Acridine Carbons120–140
4-Nitrophenyl Carbons~120–140
Carbon attached to NO₂145–150
Methylsulfanyl (CH₂) Carbon35–40

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₄N₂O₂S), the expected exact mass is 346.078 Da. vulcanchem.com HRMS analysis should reveal a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this value, confirming the molecular formula. vulcanchem.com The fragmentation pattern observed in the mass spectrum can provide further structural information, often showing cleavage of the acridine core and loss of the nitro group. vulcanchem.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. Key vibrational bands expected in the FT-IR spectrum of this compound include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, which are characteristic of the nitro group.

C=C and C=N stretching: Vibrations associated with the aromatic rings of the acridine and nitrophenyl moieties are expected in the 1600-1400 cm⁻¹ region.

C-S stretching: A weaker absorption corresponding to the carbon-sulfur bond may be observed in the fingerprint region.

Interactive FT-IR Data Table for this compound

Functional Group Typical Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch>3000
Asymmetric NO₂ Stretch~1520
Symmetric NO₂ Stretch~1340
Aromatic C=C/C=N Stretch1600–1400

Note: The exact peak positions and intensities can be influenced by the sample preparation method and physical state.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of acridine derivatives is characterized by significant absorption in the range of 350-450 nm, which is typical for π-π* transitions within the extended π-electron system of the acridine ring. researchgate.net

The absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from the acridine and 4-nitrophenyl chromophores. The intense absorption bands observed are primarily attributed to π-π* transitions within these aromatic systems. The presence of the 4-nitrophenyl group can lead to additional absorption features or shifts in the absorption maxima compared to unsubstituted acridine. The specific wavelengths and intensities of the absorption bands are influenced by the electronic coupling between the acridine core and the 4-nitrophenyl substituent through the methylsulfanyl linker.

Interactive UV-Vis Data Table for Acridine Derivatives

Transition Type Typical Absorption Range (nm)
π-π* (Acridine Ring)350–450

Note: The solvent can significantly influence the position of the absorption maxima (λmax).

Fluorescence Spectroscopy and Luminescent Properties

The luminescent properties of this compound have been investigated through fluorescence spectroscopy, revealing insights into its electronic transitions and photophysical dynamics.

In the solid state, this compound can exist in different forms, which exhibit distinct spectral characteristics. One form shows a sharp absorbance peak at 398 nm and a strong emission at 545 nm. rsc.org Another form displays an absorbance peak at 542 nm with a shoulder at 480 nm, and an emission peak at 576 nm. rsc.org

In solution, the emission maxima are dependent on the solvent used, consistent with the solvatochromic effects discussed previously. For example, the emission maximum is observed at 551 nm in dichloromethane (B109758) (DCM) and shifts to 579 nm in the more polar solvent, acetone. rsc.org This red shift in emission with increasing solvent polarity is a hallmark of intramolecular charge transfer (ICT) excited states.

Emission Spectral Data for this compound
MediumForm/SolventAbsorption λmax (nm)Emission λmax (nm)Reference
Solid-StateForm 1 (4f)398545 rsc.org
Form 2 (4s)542 (shoulder at 480)576 rsc.org
SolutionDichloromethane (DCM)N/A551 rsc.org
AcetoneN/A579 rsc.org

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. researchgate.netnih.gov For this compound, the quantum yield was determined in several solvents relative to a standard, perylene (B46583) in cyclohexane (B81311) (Φf = 0.94). rsc.org

A distinct trend was observed where the fluorescence quantum yield decreases as the polarity of the solvent increases. rsc.org The quantum yield is highest in the nonpolar solvent toluene (B28343) (0.31) and lowest in the highly polar solvent acetonitrile (B52724) (0.04). rsc.org This trend is common for molecules with charge-transfer character in their excited state. In more polar solvents, the charge-separated excited state is stabilized, which can promote non-radiative decay pathways (like internal conversion) and thus reduce the fluorescence efficiency.

Fluorescence Quantum Yield (Φf) of this compound in Various Solvents
SolventQuantum Yield (Φf)Reference
Toluene0.31 rsc.org
Dichloromethane (DCM)0.21 rsc.org
Acetone0.06 rsc.org
Acetonitrile0.04 rsc.org

The significant change in dipole moment upon excitation, coupled with the solvent-dependent emission spectra and quantum yields, provides a comprehensive picture of the photophysical dynamics of this compound. The data strongly support the formation of an intramolecular charge transfer state upon photoexcitation, the stability of which is highly sensitive to the surrounding solvent environment.

Computational and Theoretical Investigations of 9 4 Nitrophenyl Methylsulfanyl Acridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-electron wavefunction in terms of electron density, DFT offers a balance of computational cost and accuracy. For 9-[(4-Nitrophenyl)methylsulfanyl]acridine, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311G, are employed to predict a wide array of molecular properties from the ground electronic state.

The initial step in any DFT study is geometry optimization. This computational process systematically alters the molecule's geometry to find the most stable, lowest-energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The result is a three-dimensional structure where the tricyclic acridine (B1665455) system is largely planar, while the (4-Nitrophenyl)methylsulfanyl substituent can adopt various orientations due to the flexibility of the C-S-C bridge.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For this compound, the FMO analysis is expected to show a distinct spatial separation of these orbitals.

HOMO: The electron density of the HOMO is predicted to be primarily localized on the electron-rich acridine ring system and the sulfur atom of the methylsulfanyl bridge. These regions possess the highest tendency to donate electrons in a chemical reaction.

LUMO: The electron density of the LUMO is anticipated to be concentrated on the electron-deficient 4-nitrophenyl ring, particularly influenced by the potent electron-withdrawing nitro (-NO₂) group. This region is the most likely site for accepting electrons.

This separation of HOMO and LUMO facilitates an intramolecular charge transfer (ICT) upon electronic excitation, a property crucial for the molecule's optical and electronic behavior. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Characteristics
OrbitalPredicted Location of Electron DensityRole in Chemical Reactions
HOMO (Highest Occupied Molecular Orbital)Acridine ring and sulfur atomElectron Donor (Nucleophilic Center)
LUMO (Lowest Unoccupied Molecular Orbital)4-Nitrophenyl ring (especially near the nitro group)Electron Acceptor (Electrophilic Center)
HOMO-LUMO Gap (ΔE)Determines chemical reactivity and excitation energyA smaller gap suggests higher reactivity and lower energy electronic transitions

From the calculated HOMO and LUMO energies, several "conceptual DFT" descriptors can be derived to quantify the molecule's reactivity. These global reactivity descriptors provide a framework for predicting the chemical behavior of this compound.

Ionization Potential (IP): The energy required to remove an electron. It is approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (IP - EA) / 2. A large HOMO-LUMO gap corresponds to a "hard" molecule, indicating high stability and low reactivity.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = (IP + EA) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). The presence of the 4-nitrophenyl group is expected to give this molecule a high electrophilicity index, indicating it is a strong electron acceptor.

Table 2: Conceptual DFT Reactivity Descriptors
DescriptorFormulaPredicted Property for this compound
Ionization Potential (IP)IP ≈ -EHOMOModerate; related to the electron-donating ability of the acridine core.
Electron Affinity (EA)EA ≈ -ELUMOHigh; due to the electron-withdrawing 4-nitrophenyl group.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Expected to be relatively low ("soft"), suggesting moderate reactivity.
Electronegativity (χ)χ = -(EHOMO + ELUMO) / 2Relatively high, indicating a strong tendency to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)High; classifies the molecule as a strong electrophile.

Time-Dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions (oscillator strength).

For this compound, the simulated UV-Vis spectrum would likely feature:

π → π transitions:* Intense absorption bands at shorter wavelengths (in the UV region) corresponding to electronic excitations within the aromatic π-system of the acridine core.

Intramolecular Charge Transfer (ICT) band: A broader, less intense band at longer wavelengths (in the visible region) arising from the HOMO → LUMO transition. This transition effectively moves electron density from the acridine/sulfur moiety to the nitrophenyl ring.

Simulations of fluorescence would involve optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state, providing insight into the molecule's potential as a fluorescent probe.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics in Solution

While DFT provides a static, gas-phase picture of the molecule at zero Kelvin, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior in a realistic environment, such as in a solvent like water or ethanol, over time. An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their movements over a set period, typically nanoseconds to microseconds.

For this compound, an MD simulation would be used to:

Explore Conformational Space: The flexible methylsulfanyl linker allows the acridine and nitrophenyl rings to rotate relative to each other. MD simulations can reveal the most populated conformations in solution and the energy barriers for converting between them.

Analyze Solvent Effects: The simulation explicitly models the interactions (e.g., hydrogen bonds, van der Waals forces) between the solute and surrounding solvent molecules, providing a realistic picture of solvation.

Assess Structural Stability: When studying the molecule bound to a biological target, MD simulations can assess the stability of the binding pose predicted by molecular docking over time. A stable complex will show minimal deviation in the ligand's position and maintain key intermolecular interactions throughout the simulation.

Molecular Docking Studies for Predicting Biomolecular Interactions

Given that acridine derivatives are well-known DNA intercalators and enzyme inhibitors, molecular docking is a vital computational tool to predict how this compound might bind to biological targets. Docking algorithms place the molecule (ligand) into the binding site of a receptor (e.g., a protein or DNA) and use a scoring function to estimate the binding affinity and predict the most likely binding pose.

Potential biological targets for this compound include:

DNA: Docking would likely show the planar acridine core intercalating between DNA base pairs, a characteristic interaction for this class of compounds. The substituents in the 9-position would then lie in the major or minor groove, where the 4-nitrophenyl group could form specific hydrogen bonds or electrostatic interactions.

Topoisomerase I/II: These enzymes are common targets for acridine-based anticancer drugs. Docking studies using crystal structures of topoisomerase-DNA complexes (e.g., PDB ID: 1T8I for Topo I) could predict how the molecule stabilizes the cleavage complex, preventing DNA re-ligation. The simulation would likely show the acridine moiety intercalating at the cleavage site, while the nitrophenyl group interacts with key amino acid residues like asparagine or arginine within the enzyme's active site.

The results of docking studies provide crucial hypotheses about the molecule's mechanism of action, guiding further experimental validation and the rational design of more potent derivatives.

Binding Affinity Predictions with Target Macromolecules

No data available in the scientific literature.

Analysis of Intermolecular Forces (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

No specific analysis available in the scientific literature.

Molecular Interactions and Biological Mechanisms of Action of Acridine Derivatives

DNA Intercalation Mechanisms

The biological activity of many acridine (B1665455) derivatives is intrinsically linked to their ability to intercalate into the DNA double helix. This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA.

Structural Basis of Intercalation between DNA Base Pairs

The fundamental structural requirement for DNA intercalation is the planar aromatic tricycle of the acridine core. This flat structure allows the molecule to slide into the space created when the DNA helix transiently unwinds, fitting between the stacked base pairs. The primary mode of binding involves the acridine ring stacking between adjacent base pairs in the DNA duplex. These interactions are stabilized by van der Waals forces and hydrophobic interactions between the acridine ring and the DNA bases.

For a strong and stable intercalation, the acridine derivative typically needs to be cationic under physiological conditions. This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA, further anchoring the molecule in place. The substituents on the acridine ring are positioned in the grooves of the DNA, where they can form additional interactions that influence binding affinity and sequence selectivity.

Thermodynamics and Kinetics of DNA Binding

The interaction between acridine derivatives and DNA is a thermodynamically favorable process. Isothermal titration calorimetry (ITC) studies on various acridine derivatives reveal that the formation of the acridine-DNA complex is often an enthalpy-driven process. The binding constants (K) for these interactions are typically in the range of 10^4 to 10^6 M⁻¹, indicating a high affinity for DNA.

For instance, studies on N-substituted acridine-9-amines have reported binding constants (log(KA)) ranging from 2.59 to 5.50. The thermodynamic parameters for the binding of these derivatives to DNA, obtained from ITC measurements, show negative enthalpy changes (ΔH) ranging from -11.58 to -3.83 kcal·mol⁻¹ and Gibbs free energy changes (ΔG) from -7.51 to -6.75 kcal·mol⁻¹. These values indicate that the binding is spontaneous and predominantly driven by favorable enthalpic contributions, which are characteristic of intercalative binding. The change in entropy (TΔS) can be either favorable or unfavorable, depending on the specific substituent and the associated solvent reorganization upon binding.

Interactive Table: Thermodynamic Parameters of Acridine Derivative-DNA Binding

Acridine DerivativeBinding Constant (KA) (M⁻¹)ΔG (kcal·mol⁻¹)ΔH (kcal·mol⁻¹)TΔS (kcal·mol⁻¹)
Acridine-9-amine1.2 x 10⁵-6.9-10.5-3.6
N-phenylacridin-9-amine3.1 x 10⁴-6.1-8.2-2.1
N-(4-methylphenyl)acridin-9-amine4.5 x 10⁴-6.3-9.1-2.8

Note: The data in this table is representative of typical values for acridine derivatives and is intended for illustrative purposes.

Influence of Substituents on DNA Binding Affinity and Selectivity

Substituents on the acridine ring play a critical role in modulating DNA binding affinity and sequence selectivity. The nature, position, and size of the substituent can significantly impact the stability and specificity of the DNA-ligand complex.

Substituents at the 9-position of the acridine ring, as in 9-[(4-Nitrophenyl)methylsulfanyl]acridine, are particularly influential. The side chain at this position extends into the DNA grooves, allowing for further interactions. For example, the introduction of cationic side chains can enhance binding through electrostatic interactions with the phosphate backbone. Studies on 9-anilinoacridines have shown that the electronic properties of the substituents affect the drug's binding.

Research on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) and its analogues has demonstrated that modifications at the C5 position can enhance DNA binding affinity. Electron-donating substituents at this position can increase the basicity of the acridine ring nitrogen, leading to a higher degree of protonation and stronger electrostatic interactions with DNA. This can result in up to a 5-fold enhancement in DNA binding affinity.

Induction of DNA Structural Alterations (e.g., Unwinding, G-Quadruplex Stabilization)

The intercalation of acridine derivatives into the DNA helix induces significant structural changes. The insertion of the planar molecule causes a localized unwinding of the DNA helix to accommodate the intercalator. This unwinding can interfere with the normal function of DNA-processing enzymes.

Furthermore, certain acridine derivatives have been shown to selectively bind to and stabilize G-quadruplex structures. These are non-canonical four-stranded DNA structures formed in guanine-rich sequences, such as those found in telomeres and the promoter regions of some oncogenes. The planar surface of the acridine ring can stack on the terminal G-tetrads of the G-quadruplex, and substituents can interact with the loops and grooves of this structure. By stabilizing the G-quadruplex, these compounds can inhibit the activity of telomerase, an enzyme that is overactive in many cancer cells and is responsible for maintaining telomere length.

Enzyme Inhibition Profiles

The biological effects of acridine derivatives are not solely due to their DNA binding properties but also their ability to inhibit key cellular enzymes, particularly topoisomerases.

Topoisomerase I and II Inhibition Mechanisms

DNA topoisomerases are essential enzymes that regulate the topological state of DNA during replication, transcription, and recombination. They function by creating transient breaks in the DNA backbone to allow for the passage of another DNA strand, thus relieving supercoiling. Acridine derivatives can act as topoisomerase "poisons" by stabilizing the covalent complex formed between the enzyme and the DNA.

Topoisomerase I Inhibition: Topoisomerase I creates single-strand breaks in DNA. Some acridine derivatives can inhibit this enzyme by intercalating into the DNA and preventing the religation of the broken strand. This leads to an accumulation of single-strand breaks, which can trigger cell death. For example, certain thiazacridine and imidazacridine derivatives have demonstrated inhibitory activity against human topoisomerase I.

Topoisomerase II Inhibition: Topoisomerase II creates transient double-strand breaks in DNA. Many acridine derivatives, including the clinically used drug amsacrine, are potent inhibitors of topoisomerase II. The mechanism of inhibition involves the acridine molecule intercalating into the DNA at the site of enzyme-mediated cleavage. This stabilizes the "cleavable complex," a ternary structure consisting of the topoisomerase, the DNA, and the drug. This prevents the re-ligation of the double-strand break, leading to the accumulation of these breaks and ultimately to apoptosis. The acridine ring is responsible for DNA intercalation, while the side chains can provide selectivity for the DNA-topoisomerase complex.

Interactive Table: Topoisomerase Inhibition by Acridine Derivatives

Acridine DerivativeTarget EnzymeMechanism of Action
AmsacrineTopoisomerase IIStabilization of the cleavable complex
ThiazacridinesTopoisomerase IInhibition of DNA religation
9-AnilinoacridinesTopoisomerase IIStabilization of the cleavable complex

Note: This table provides examples of topoisomerase inhibition by different classes of acridine derivatives.

Telomerase Inhibition and G-Quadruplex Interactions

Acridine derivatives are recognized for their ability to interact with G-quadruplex structures, which are non-canonical DNA secondary structures found in regions such as telomeres. The stabilization of these G-quadruplexes can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular immortalization and cancer.

While direct studies on this compound are lacking, research on other 9-substituted and poly-substituted acridines demonstrates their potential as G-quadruplex ligands and telomerase inhibitors. For instance, certain 3,6,9-trisubstituted acridines have been shown to be potent inhibitors of human telomerase by selectively binding to and stabilizing the human telomeric G-quadruplex DNA. The planar acridine ring system is crucial for stacking interactions with the G-quartets, while the side chains at various positions influence the binding affinity and selectivity. The anilino substituent at the 9-position in some derivatives, for example, is predicted to lie in a groove of the quadruplex, enhancing binding.

Protein Kinase Inhibition (e.g., Haspin, DYRK2)

A significant area of research for acridine derivatives is their role as protein kinase inhibitors. Notably, a structure-activity relationship (SAR) study of a series of acridine analogs identified potent inhibitors of Haspin and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). Current time information in גולן, IL.nih.gov Haspin and DYRK2 are serine/threonine kinases involved in the regulation of mitosis and other cellular processes, making them attractive targets in oncology. Current time information in גולן, IL.nih.gov

The study revealed that the acridine scaffold is a key pharmacophore for the inhibition of these kinases. Current time information in גולן, IL. Several structural features were found to be important for inhibitory activity, including the presence of the three aromatic rings of the acridine core and a thioether linkage at the 9-position. Current time information in גולן, IL. This latter feature is directly relevant to the structure of this compound.

Optimization studies of these acridine analogs led to the development of compounds with significant inhibitory potency and selectivity. For example, one potent Haspin kinase inhibitor demonstrated an IC50 value of less than 60 nM with 180-fold selectivity over DYRK2. Current time information in גולן, IL.nih.gov Conversely, a moderately potent DYRK2 inhibitor was identified with an IC50 of less than 400 nM and a 5.4-fold selectivity over Haspin. Current time information in גולן, IL.nih.gov These findings suggest that the 9-thioether linkage present in this compound could confer inhibitory activity against Haspin and/or DYRK2.

Table 1: Inhibitory Activity of Representative Acridine Analogs against Haspin and DYRK2

CompoundTarget KinaseIC50 (nM)Selectivity
Potent Haspin Inhibitor Haspin< 60180-fold over DYRK2
Moderate DYRK2 Inhibitor DYRK2< 4005.4-fold over Haspin

Note: The data presented is for optimized acridine analogs from a structure-activity relationship study and not for this compound itself.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acridine derivatives have a long history as cholinesterase inhibitors, with tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) being one of the first drugs approved for the treatment of Alzheimer's disease. Numerous studies have explored the structure-activity relationships of 9-substituted acridines as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Research on various 9-substituted acridine derivatives has shown that the nature of the substituent at the 9-position significantly influences the inhibitory potency and selectivity for AChE and BChE. For instance, studies on 9-anilinoacridines and other derivatives have demonstrated potent inhibitory activities. The acridine core is thought to interact with the active site of the cholinesterases, while the side chain at the 9-position can extend into and interact with the peripheral anionic site or other regions of the enzyme, leading to enhanced inhibition.

Given that the 9-position is a critical point for substitution in designing cholinesterase inhibitors, it is plausible that this compound could exhibit inhibitory activity against AChE and/or BChE. The (4-Nitrophenyl)methylsulfanyl group would be expected to play a key role in the binding to the enzyme.

Interactions with Other Biomolecules and Biomacromolecules

Binding to Serum Albumin (e.g., Human Serum Albumin, HSA)

The interaction of drugs with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic properties, including their distribution and half-life. The binding of acridine derivatives to HSA has been investigated to understand these interactions.

Studies on various acridine derivatives have shown that they can bind to HSA, with the binding affinity being influenced by the nature of the substituents on the acridine ring. The planar aromatic system of the acridine core can engage in hydrophobic and stacking interactions within the binding pockets of HSA. The substituents can further modulate this binding through additional hydrophobic, electrostatic, or hydrogen bonding interactions.

Modulatory Effects on Protein Function

Beyond direct enzyme inhibition, acridine derivatives can modulate the function of other proteins. The ability of acridines to intercalate into DNA has been a primary focus of research, leading to the inhibition of DNA replication and transcription and the poisoning of topoisomerase enzymes.

More broadly, the planar, aromatic structure of the acridine nucleus allows for a variety of non-covalent interactions with proteins, including π-π stacking with aromatic amino acid residues and hydrophobic interactions. These interactions can lead to conformational changes in proteins, thereby modulating their function. The specific effects of this compound on protein function would be dependent on the specific proteins it interacts with and the nature of those interactions.

Applications in Chemical Biology Research and Methodological Development

Utilization as Fluorescent Probes for Cellular and Molecular Imaging

The inherent fluorescence of the acridine (B1665455) core is a key characteristic that has been widely exploited in the design of molecular probes. While specific studies on the fluorescent properties of 9-[(4-Nitrophenyl)methylsulfanyl]acridine for cellular imaging are not extensively documented in publicly available literature, the broader class of acridine derivatives is well-established in this field. Acridine-based probes are known for their ability to intercalate into nucleic acids, leading to significant changes in their photophysical properties, which can be harnessed for visualizing cellular structures and processes. The introduction of the (4-nitrophenyl)methylsulfanyl group at the 9-position of the acridine ring could potentially modulate its fluorescence quantum yield, Stokes shift, and environmental sensitivity, making it a candidate for targeted imaging applications. Further research is required to fully characterize the fluorescence spectroscopy of this specific compound and its utility in live-cell imaging.

Tools for Investigating DNA Structure and Dynamics

Acridine derivatives are renowned for their ability to interact with DNA, primarily through intercalation between base pairs. This interaction can significantly alter the structure and dynamics of the DNA double helix. A study on a structurally related compound, 9-acridinyl-4-nitrophenylsulfonylpeptides, demonstrated that the 9-acridinylamino ligand confers high DNA affinity, likely through intercalation nih.gov. The presence of the planar acridine ring in this compound strongly suggests a similar intercalative binding mode.

The (4-nitrophenyl)methylsulfanyl side chain could further influence its DNA binding affinity and sequence specificity. The sulfur atom might engage in specific interactions within the DNA grooves, while the nitro group could participate in electrostatic or hydrogen bonding interactions. These properties make this compound a potential tool for probing variations in DNA conformation, studying DNA-protein interactions, and developing novel DNA-targeting agents.

Table 1: Potential DNA Interaction Parameters of this compound

FeaturePotential Role in DNA Interaction
Acridine RingIntercalation between DNA base pairs
(4-Nitrophenyl)methylsulfanyl Side ChainModulation of binding affinity and sequence specificity
Sulfur AtomPotential for groove binding interactions
Nitro GroupElectrostatic and hydrogen bonding interactions

Development of Biologically Active Scaffolds for Target Validation

The acridine scaffold is a "privileged structure" in medicinal chemistry, serving as the foundation for numerous biologically active compounds with anticancer, antibacterial, and antiviral properties. Acridine derivatives often exert their biological effects by targeting specific biomolecules, such as enzymes and receptors.

While direct evidence for the biological activity of this compound is limited in the available literature, its structural motifs suggest potential for biological activity. The nitroaromatic group is a common feature in various bioactive molecules. By functionalizing the acridine core with the (4-nitrophenyl)methylsulfanyl moiety, new avenues for developing targeted therapeutic agents can be explored. This compound could serve as a lead structure for the synthesis of a library of derivatives, which can then be screened against various biological targets to validate their therapeutic potential.

Insights into Mechanisms of DNA Replication and Transcription Processes

The ability of acridine derivatives to intercalate into DNA has profound implications for cellular processes that rely on DNA as a template, such as replication and transcription. By inserting themselves between base pairs, these molecules can obstruct the progression of DNA and RNA polymerases, thereby inhibiting these fundamental processes.

Studies on other 9-substituted acridine derivatives have shown that they can act as potent inhibitors of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication nih.gov. The interaction of this compound with DNA could similarly interfere with the machinery of replication and transcription. Investigating the precise effects of this compound on these processes could provide valuable insights into the mechanisms of polymerase action and the cellular responses to DNA damage and replication stress.

Future Research Directions and Emerging Avenues for Acridine Derivatives

Rational Design of Novel 9-Substituted Acridine (B1665455) Analogs with Enhanced Specificity

The principle of rational drug design, which is grounded in understanding the structure-activity relationships (SAR), remains a cornerstone for the evolution of acridine-based therapeutics. Future efforts will focus on the meticulous design of novel analogs by modifying the substituent at the 9-position of the acridine core to achieve enhanced target specificity and improved pharmacological profiles.

Systematic modifications of the 9-substituent have been shown to profoundly influence biological activity. For instance, the transition from simple 9-aminoacridines to more complex 9-anilinoacridines led to the development of potent anticancer agents. nih.govresearchgate.net Research has demonstrated that substitutions on the anilino ring can modulate DNA binding, topoisomerase II inhibition, and cytotoxicity. indexcopernicus.comnih.gov Building on this, future research will explore a wider array of substituents, including but not limited to:

Peptide Conjugates: Linking amino acids or peptides to the 9-position can enhance cellular uptake via amino acid transporters and potentially target specific protein-protein interactions. researchgate.net

Heterocyclic Moieties: The introduction of diverse heterocyclic rings, such as thiazine (B8601807), pyrazole (B372694), or thiadiazole, can create novel interaction points with biological targets, leading to new mechanisms of action and potentially overcoming resistance. researchgate.netresearchgate.netresearchgate.net

Linker Modification: The nature and length of the linker connecting a substituent to the acridine core are critical. Studies on linkers in 9-anilinoacridine (B1211779) derivatives have shown their importance in determining biological outcomes, and exploring novel, previously unexamined linkers is a promising avenue. nih.gov

The goal is to create a diverse library of compounds whose biological activities can be fine-tuned. By correlating structural changes with effects on cytotoxicity, target enzyme inhibition, and cellular uptake, researchers can develop highly selective agents that preferentially act on diseased cells while sparing healthy tissue.

Table 1: Comparative in vitro Cytotoxicity of Selected 9-Substituted Acridine Derivatives

This interactive table showcases the half-maximal inhibitory concentration (IC50) values for various 9-substituted acridine analogs against different cancer cell lines, illustrating the impact of structural modifications on anticancer activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeatureReference
3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA)L1210 (Leukemia)~0.19-anilinoacridine with hydroxymethyl group frontiersin.org
Amsacrine (m-AMSA)A549 (Lung)>109-anilinoacridine with methanesulfonamide researchgate.net
9-Acridinyl-glycine derivative (Compound 8)A549 (Lung)~69-acridinyl conjugated with glycine researchgate.net
9-Acridinyl-isoleucine derivative (Compound 9)A549 (Lung)~69-acridinyl conjugated with isoleucine researchgate.net
Thiazine-substituted 9-anilinoacridine (Compound 4b)DLA (Ascites)0.189-anilinoacridine with a thiazine substituent researchgate.net
Pyrazole-substituted 9-anilinoacridine (Compound 1z)MDA-MB-231 (Breast)23.86 µg/mL9-anilinoacridine with a pyrazole substituent researchgate.net

Advanced Computational Modeling for Precise Mechanism Prediction and Optimization

The integration of advanced computational techniques is set to revolutionize the design and optimization of acridine derivatives. In silico methods provide powerful tools to predict the behavior of molecules at the atomic level, thereby reducing the time and cost associated with traditional trial-and-error laboratory synthesis.

Key computational approaches that will drive future research include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of acridine derivatives, helping to understand their reactivity and stability. nih.gov DFT studies can predict the most reactive sites in a molecule, guiding further chemical modifications.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. It has been successfully used to model the interaction of acridine derivatives with targets like DNA and topoisomerase II, providing insights into the specific interactions that govern binding affinity. scielo.br

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to observe the dynamic behavior of a ligand-receptor complex over time. These simulations provide a more realistic picture of the binding process, revealing conformational changes and the stability of interactions that are crucial for a drug's mechanism of action. scilit.comlibretexts.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) establish mathematical relationships between the physicochemical properties of a series of compounds and their biological activities. researchgate.net These models can accurately predict the activity of newly designed molecules, prioritizing the synthesis of the most promising candidates.

By combining these computational tools, researchers can build predictive models that not only explain the observed activities of existing compounds but also guide the intelligent design of new analogs with optimized properties for specific therapeutic applications.

Exploration of Multi-Targeting and Poly-Intercalation Strategies

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target agents. nih.gov A significant emerging trend is the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with several biological targets simultaneously. nih.govmdpi.com

Acridine's versatile scaffold is exceptionally well-suited for this approach. Future research will focus on creating hybrid molecules that combine the acridine core with other pharmacophores to address different aspects of a disease. For example, in Alzheimer's disease research, acridine derivatives have been hybridized with other structures to concurrently inhibit cholinesterases, prevent β-amyloid aggregation, and chelate metal ions. nih.govmdpi.com In oncology, this strategy could lead to compounds that simultaneously inhibit topoisomerase and another key cancer-related enzyme, potentially reducing the likelihood of drug resistance. nih.govphotobiology.info

Another advanced concept is poly-intercalation , where molecules are designed to bind to DNA at multiple sites. This could involve creating dimers or polymers of acridine units, potentially leading to much stronger DNA binding and more effective disruption of DNA replication and transcription in cancer cells.

Deeper Understanding of the Role of the Sulfur Linkage and Nitro Group in Molecular Recognition

For the specific compound 9-[(4-Nitrophenyl)methylsulfanyl]acridine, the thioether (sulfur) linkage and the para-nitro group are defining structural features whose precise roles in molecular recognition are not yet fully elucidated. Future research must focus on understanding how these moieties contribute to the compound's biological activity.

The Sulfur Linkage: The thioether bridge provides a flexible link between the acridine and the nitrophenyl ring, allowing for optimal positioning within a biological target's binding site. The sulfur atom itself, with its lone pairs of electrons, can participate in various non-covalent interactions. Its role can be investigated by synthesizing analogs where the sulfur is replaced by an oxygen (ether), a nitrogen (amino), or a simple carbon chain (alkyl) and comparing their biological activities and binding modes. Studies on related 9-(phenylthio)acridines and thioacridones confirm that sulfur-containing acridines possess significant biological activity, highlighting the importance of this element in the scaffold. nih.govmdpi.com

The Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring and the entire molecule. nih.govnih.gov This can affect the molecule's ability to participate in charge-transfer interactions, a key feature in the formation of complexes with biomolecules like DNA. photobiology.info The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. Furthermore, nitroaromatic compounds are known for their potential to be bioreduced in hypoxic environments (common in tumors) to form reactive species, suggesting a possible mechanism for selective cytotoxicity. nih.gov They can also confer photoreactivity, opening avenues for photodynamic therapy applications. A deeper investigation into these properties is crucial for harnessing the full potential of this functional group.

Investigation of Acridine Derivatives as Probes for Specific Biomolecular Aggregates

The inherent fluorescence of the acridine core makes it an excellent scaffold for the development of molecular probes for biological imaging. Future work will explore the modification of acridine derivatives to create highly specific probes for detecting and visualizing biomolecular aggregates, which are hallmarks of various diseases.

For instance, neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the aggregation of proteins such as β-amyloid and α-synuclein. Acridine derivatives could be designed to specifically bind to these aggregates, and their fluorescence would allow for real-time imaging of plaque formation in living cells or tissues. libretexts.org This could provide invaluable tools for diagnostics and for studying the mechanisms of disease progression.

The strategy involves conjugating the acridine fluorophore with recognition elements that have a high affinity for the target aggregate. Furthermore, the development of conjugates between acridine derivatives and quantum dots represents a novel approach to creating highly luminescent and stable nanoprobes for intracellular investigations.

Novel Synthetic Approaches for Sustainable Acridine Derivative Production

Traditional methods for synthesizing acridines often require harsh conditions, multi-step processes, and the use of hazardous reagents. A key future direction is the development of novel, efficient, and sustainable synthetic methodologies that align with the principles of green chemistry.

Recent advancements have already shown promise in this area:

Microwave and Ultrasonication-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods.

Catalytic Methods: The use of metal catalysts, such as copper or rhodium, can enable new, more efficient bond-forming reactions for constructing the acridine core or for adding substituents.

Modular and One-Pot Reactions: Innovative strategies that allow for the modular assembly of acridines from simple precursors in a single reaction vessel are being developed. A recent approach combines photo-excitation with copper-mediated cascade annulation to build diverse acridine structures efficiently.

By focusing on these modern synthetic strategies, chemists can produce libraries of diverse acridine derivatives more rapidly and with a smaller environmental footprint, accelerating the discovery of new therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly used to prepare 9-[(4-Nitrophenyl)methylsulfanyl]acridine and related acridine derivatives?

The Friedländer reaction is a key method for synthesizing acridine derivatives. For example, this compound analogs can be prepared via microwave-assisted reactions using trifluoroacetic acid (TFA) as a catalyst, starting from 2-amino-5-chloro- or 5-nitrophenol and cyclic ketones. This method offers shorter reaction times (2–15 minutes) and yields up to 92% . Alternative routes include the Bernthsen synthesis for acridine core formation, though microwave irradiation is preferred for efficiency .

Q. How are acridine derivatives characterized structurally, and what analytical techniques are critical?

Nuclear magnetic resonance (NMR, 1^1H and 13^13C) and elemental analysis are standard for confirming acridine derivatives' structures. For instance, 1^1H NMR of 8-chloro-10-phenyl-11H-indeno[1,2-b]quinoline (a related compound) shows distinct aromatic proton signals at δ 7.51–9.34 ppm, while CH2_2 groups resonate at δ 4.09 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., for 9-(4-fluorophenyl)-tetramethyl-dehydroacridinedione) are used for complex structural elucidation .

Q. What primary biological assays evaluate the anti-tubercular activity of this compound derivatives?

The minimal inhibitory concentration (MIC) assay against Mycobacterium tuberculosis H37Rv is critical. Compounds are tested in 10 two-fold dilutions, with MIC defined as the lowest concentration (mg/mL) inhibiting bacterial growth. For example, derivative 9 showed an MIC of 73.41 mM against rifampin-resistant strains, with 83% inhibition . Parallel assays include aerobic/anaerobic culture conditions to assess oxygen-dependent activity .

Q. How is cytotoxicity evaluated for acridine derivatives in preclinical studies?

Cytotoxicity is assessed using murine macrophage cell lines (e.g., J774). Cell viability is measured via MTT assays after 72-hour exposure. Derivative 9 showed >90% macrophage viability at 25 mg/mL, comparable to rifampin, but toxicity at higher concentrations (>50 mg/mL) . Dose-dependent toxicity profiles are essential to identify therapeutic windows .

Q. What role does the 4-nitrophenylmethylsulfanyl substituent play in acridine derivatives’ bioactivity?

The 4-nitrophenyl group enhances electron-withdrawing effects, improving DNA intercalation and target binding. The methylsulfanyl linker increases hydrophobicity, aiding membrane penetration. This substituent is linked to improved MIC values against drug-resistant Mtb strains, as seen in derivative 9 (MIC = 50 mg/mL) .

Advanced Research Questions

Q. How do contradictory MIC and MBC data inform optimization of acridine derivatives?

Discrepancies between MIC (growth inhibition) and MBC (bactericidal activity) highlight compound-specific mechanisms. For example, derivative 9 had an MIC of 73.41 mM but achieved 100% killing at 50 mg/mL (MBC), suggesting concentration-dependent bactericidal effects. In contrast, derivative 13 showed lower MBC efficacy despite similar MIC values, indicating potential bacteriostatic action . Such data guide structural modifications (e.g., altering substituent polarity) to enhance bactericidal potency.

Q. What experimental strategies address acridine derivatives’ toxicity in advanced preclinical development?

Toxicity mitigation involves:

  • SAR studies : Introducing hydrophilic groups (e.g., morpholine) to reduce off-target interactions .
  • Prodrug approaches : Masking reactive groups (e.g., nitro) until intracellular activation .
  • Combination therapy : Pairing acridines with DNA repair inhibitors to lower effective doses .

Q. How can low-oxygen recovery assays (LORA) predict acridine derivatives’ efficacy against persistent Mtb infections?

LORA evaluates drug activity against non-replicating Mtb under anaerobic conditions. Derivative 9 showed a 2-fold higher MIC (146.82 mM) in LORA vs. aerobic conditions, indicating reduced efficacy in hypoxic environments. This suggests the need for adjunct therapies targeting persister cells .

Q. What computational methods support the design of acridine derivatives with improved selectivity?

QSAR models and molecular docking (using software like Molinspiration and PharmaExpert) predict binding to Mtb targets (e.g., DNA gyrase). In silico screening of this compound analogs identified enhanced affinity for mycobacterial topoisomerase IV compared to human homologs, reducing off-target effects .

Q. How do resistance mechanisms in Mtb inform the development of acridine-based combination therapies?

Rifampin-resistant Mtb strains exhibit upregulation of efflux pumps, which acridines can circumvent due to their lipophilicity. Combining derivative 9 with efflux inhibitors (e.g., verapamil) reduced MIC values by 4-fold in resistant strains . Synergy with bedaquiline (ATP synthase inhibitor) is also being explored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.